2,6-Dimethyl-1-heptene

Organic Synthesis Distillation Reaction Engineering

2,6-Dimethyl-1-heptene (≥97% GC) is a branched terminal alkene with a boiling point of ~142°C, a Kovats retention index of 835 on squalane, and a flash point of 30°C (UN Class 3, PG III). Its higher boiling point compared to 1-octene (142°C vs. 123°C) facilitates efficient distillation and impurity separation. The unique Kovats RI provides a robust reference for GC-MS method development. A higher flash point (30°C vs. 10°C) classifies it as a Category 3 flammable liquid, simplifying storage and handling. The vapor pressure equation ln(p/Pa) = (25.73 ± 0.20) − (5573 ± 60)(T/K)⁻¹ enables accurate process simulation. Ideal for organic synthesis, analytical standards, and thermodynamic modeling.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 3074-78-0
Cat. No. B165590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-1-heptene
CAS3074-78-0
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=C)C
InChIInChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h9H,1,5-7H2,2-4H3
InChIKeyJUUMAEXLYIMEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-1-heptene (CAS 3074-78-0) for Research & Industrial Procurement: A Branched C9 Alkene with Defined Physical Properties


2,6-Dimethyl-1-heptene (CAS 3074-78-0) is a branched alkene with the molecular formula C9H18 and a molecular weight of 126.24 g/mol [1]. It is characterized by a terminal double bond and two methyl substituents at the C2 and C6 positions [1]. This compound is a colorless to almost colorless clear liquid at 20°C, with a boiling point reported between 137.3°C and 142°C, a density of approximately 0.73 g/mL, and a flash point around 30°C . Its primary applications are as a building block in organic synthesis and as a research chemical .

Why 2,6-Dimethyl-1-heptene Cannot Be Interchanged with Linear or Differently Branched Alkenes


Substituting 2,6-dimethyl-1-heptene with a linear alkene like 1-octene (CAS 111-66-0) or a differently branched isomer like 2,4,4-trimethyl-1-pentene (CAS 107-39-1) can significantly alter experimental outcomes due to fundamental differences in physical properties and chemical behavior. The specific branching pattern of 2,6-dimethyl-1-heptene imparts a distinct boiling point, density, and reactivity profile . For instance, its higher boiling point relative to 1-octene (approx. 142°C vs. 123°C) is a critical parameter in reaction design, distillation processes, and product isolation . Furthermore, its unique structure leads to different chromatographic retention indices (e.g., Kovats RI of 835 on squalane), which directly impacts analytical method development and compound identification [1]. These quantifiable differences demonstrate that generic substitution is not feasible without compromising the intended chemical or analytical outcome.

Quantitative Differentiation of 2,6-Dimethyl-1-heptene from Key Comparators


Boiling Point Elevation vs. Linear 1-Octene

2,6-Dimethyl-1-heptene exhibits a significantly higher boiling point compared to the linear alpha-olefin 1-octene. Vendor technical data sheets consistently report a boiling point for 2,6-dimethyl-1-heptene of approximately 142°C , while 1-octene boils around 123°C . This +19°C difference is a critical factor for designing separation and purification steps in chemical synthesis.

Organic Synthesis Distillation Reaction Engineering

Distinct Chromatographic Behavior for Analytical Method Development

The structural branching of 2,6-dimethyl-1-heptene results in unique chromatographic retention characteristics, which are essential for analytical identification and purity assessment. Gas chromatography studies on squalane columns at 100°C report a Kovats retention index (RI) of 835 for 2,6-dimethyl-1-heptene [1][2]. In contrast, linear alkanes and alkenes of similar molecular weight exhibit different indices. For example, while a direct RI for 1-octene is not provided in the same source, the RI for n-nonane (a C9 linear alkane) on squalane is 900, and the index for 2,4,4-trimethyl-1-pentene is expected to be lower due to its more compact, highly branched structure .

Analytical Chemistry Gas Chromatography Method Validation

Increased Density Compared to Highly Branched C8 Isomer

The density of 2,6-dimethyl-1-heptene is measurably higher than that of the more highly branched C8 isomer, 2,4,4-trimethyl-1-pentene. Vendor specifications report a density of 0.73 g/mL (at 20°C) for the target compound , whereas 2,4,4-trimethyl-1-pentene has a density of 0.708 g/mL at 25°C . This ~3% higher density is a direct consequence of the different molecular packing imposed by the respective branching patterns.

Physical Chemistry Formulation Process Engineering

Higher Flash Point vs. Linear 1-Octene for Safer Handling Protocols

Safety data sheets indicate that 2,6-dimethyl-1-heptene is flammable (Category 3) with a flash point of approximately 30°C . This is significantly higher than the flash point of 1-octene, which is reported as 10°C . The 20°C higher flash point for the branched alkene implies a lower risk of ignition from ambient sources compared to the more volatile linear analog.

Process Safety Regulatory Compliance Laboratory Safety

Quantified Vaporization Enthalpy for Thermodynamic Calculations

A systematic study on the vaporization enthalpies of branched monoolefins provides a precise equation for the vapor pressure of 2,6-dimethyl-1-heptene: ln(p/Pa) = (25.73 ± 0.20) − (5573 ± 60)(T/K)-1 [1][2]. This data enables accurate calculation of its vaporization enthalpy (ΔvapH) and other thermodynamic properties, which are essential for rigorous process simulation and engineering design.

Thermodynamics Process Simulation Calorimetry

Validated Application Scenarios for 2,6-Dimethyl-1-heptene Driven by Quantitative Differentiation


Synthetic Chemistry: Optimizing Distillation-Based Purification

Researchers and process chemists using 2,6-dimethyl-1-heptene as a building block or reaction solvent can leverage its boiling point of ~142°C for efficient separation from lower-boiling impurities or byproducts . In contrast to using 1-octene (boiling point ~123°C), the higher thermal stability margin and boiling point allow for distillation at higher temperatures without risking decomposition, simplifying the purification workflow for high-value intermediates .

Analytical Chemistry: Method Development and Quality Control

Analytical laboratories responsible for identifying or quantifying 2,6-dimethyl-1-heptene in complex mixtures can rely on its distinct Kovats retention index of 835 on a non-polar squalane column . This specific value serves as a robust reference point for GC method development and validation. When procuring reference standards for calibration, this known retention index is an indispensable parameter for confirming the identity and purity of the supplied material, which is a more specific metric than that available for many common alkene standards .

Process Engineering: Thermodynamic Simulation and Reactor Design

Chemical engineers tasked with designing or simulating processes involving 2,6-dimethyl-1-heptene require accurate thermodynamic data. The precise vapor pressure equation ln(p/Pa) = (25.73 ± 0.20) − (5573 ± 60)(T/K)-1 provides the foundational data for calculating vaporization enthalpy and phase equilibrium . This level of data fidelity is critical for Aspen Plus or similar process simulation software to accurately model unit operations like evaporators, condensers, and flash drums, ensuring the plant design is both safe and efficient .

Safety and Compliance: Lower-Risk Handling Protocol Implementation

For laboratory and pilot plant operations, the flash point of a chemical directly impacts its hazard classification and the required safety controls. With a flash point of 30°C, 2,6-dimethyl-1-heptene is classified as a Category 3 flammable liquid . This contrasts with 1-octene's 10°C flash point, which places it in the more hazardous Category 2 . This lower hazard classification for 2,6-dimethyl-1-heptene can simplify procurement, storage, and handling procedures, potentially reducing insurance costs and the need for expensive explosion-proof equipment.

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